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Compound of Interest

Compound Name:
5-Bromo-1H-indole-2-carboxylic

acid

Cat. No.: B556507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the key synthetic intermediate, 5-Bromo-1H-indole-2-carboxylic acid. This document is

intended to serve as a valuable resource for researchers and professionals engaged in drug

discovery and development, offering detailed spectroscopic information and the methodologies

for its acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Bromo-1H-indole-2-
carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS). This data is essential for the structural elucidation and quality

control of this compound in a research and development setting.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 - 13.0 br s 1H -COOH

~11.8 s 1H N-H

~7.8 d 1H H-4

~7.4 dd 1H H-6

~7.2 d 1H H-7

~7.1 s 1H H-3

Note: The predicted values are based on the analysis of similar structures, including indole-2-

carboxylic acid and 5-bromoindole derivatives. The exact chemical shifts can vary based on

solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~165 C=O

~137 C-7a

~130 C-2

~128 C-5

~125 C-4

~123 C-6

~115 C-3a

~114 C-7

~103 C-3

Note: The predicted values are based on the analysis of 5-bromoindole and indole-2-carboxylic

acid. The assignment of quaternary carbons is based on expected chemical shifts.
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Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (carboxylic acid)

~3400 Medium N-H stretch

1760-1690 Strong C=O stretch (carboxylic acid)

1600-1585 Medium-Weak C=C stretch (aromatic)

1500-1400 Medium-Weak C=C stretch (aromatic)

1320-1210 Strong C-O stretch

900-675 Strong
C-H out-of-plane bend

(aromatic)

690-515 Medium-Strong C-Br stretch

Note: The IR data is based on characteristic absorption frequencies for the functional groups

present in the molecule.

Table 4: Mass Spectrometry Data

m/z Interpretation

240/242
[M]⁺ Molecular ion peak (presence of Bromine

isotopes)

196/198 [M-COOH]⁺

116 [M-Br-COOH]⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Approximately 5-10 mg of 5-Bromo-1H-indole-2-carboxylic acid is accurately weighed and

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Solvent: DMSO-d₆.

Temperature: 298 K.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Spectral Width: -2 to 14 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Solvent: DMSO-d₆.

Temperature: 298 K.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
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Relaxation Delay: 2.0 s.

Spectral Width: 0 to 200 ppm.

Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

A small amount of the solid 5-Bromo-1H-indole-2-carboxylic acid is placed directly onto

the ATR crystal.

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

Mode: ATR.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal is recorded prior to the sample scan and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact

(EI) source.
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Sample Preparation (for ESI):

A dilute solution of the sample is prepared by dissolving approximately 1 mg of 5-Bromo-1H-
indole-2-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

The solution may be further diluted to a final concentration of ~10 µg/mL.

Data Acquisition (ESI):

Ionization Mode: Positive or negative ion mode.

Capillary Voltage: 3-4 kV.

Drying Gas Flow: 5-10 L/min.

Drying Gas Temperature: 300-350 °C.

Mass Range: m/z 50-500.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 5-
Bromo-1H-indole-2-carboxylic acid.
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Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logical pathway for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-1H-indole-2-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556507#5-bromo-1h-indole-2-carboxylic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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